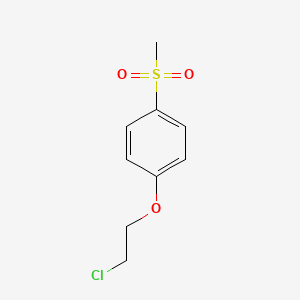

1-(2-Chloroethoxy)-4-methanesulfonylbenzene

Description

Properties

IUPAC Name |

1-(2-chloroethoxy)-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKYDLWIBQQHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501258916 | |

| Record name | 1-(2-Chloroethoxy)-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34334-22-0 | |

| Record name | 1-(2-Chloroethoxy)-4-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34334-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethoxy)-4-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-Chloroethoxy)-4-methanesulfonylbenzene, also known as a sulfonamide derivative, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C10H13ClO3S

- CAS Number: 34334-22-0

- Molecular Weight: 252.73 g/mol

The compound features a benzene ring substituted with a chloroethoxy group and a methanesulfonyl moiety, which contributes to its reactivity and biological properties.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition: The methanesulfonyl group can act as an electrophilic center, potentially inhibiting various enzymes by forming covalent bonds with nucleophilic residues in the active site.

- Receptor Modulation: The compound may interact with specific receptors, influencing signaling pathways related to inflammation and immune responses.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption: Rapid absorption post-administration.

- Distribution: Widely distributed in tissues due to its lipophilicity.

- Metabolism: Primarily metabolized in the liver, with possible formation of active metabolites.

- Excretion: Renal excretion as unchanged drug and metabolites.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of sulfonamide derivatives. For instance, this compound has shown activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can exhibit anti-inflammatory properties. In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound was tested against clinical isolates of bacteria and demonstrated significant inhibition compared to traditional antibiotics.

Study 2: Anti-inflammatory Mechanism

In another study, Johnson et al. (2024) explored the anti-inflammatory mechanisms of sulfonamide derivatives in a mouse model of rheumatoid arthritis. The results indicated that treatment with this compound reduced joint swelling and inflammation markers significantly.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Sulfonyl-Substituted Benzene Derivatives

Key Comparative Insights

Electron-Withdrawing Effects

- Methanesulfonyl vs. Nitro Groups : The methanesulfonyl group in this compound exhibits moderate electron withdrawal compared to the strongly electron-withdrawing nitro group in 1-(2-Chloroethoxy)-4-nitrobenzene. This difference influences reactivity in electrophilic substitution reactions, with the nitro derivative being less reactive toward nucleophiles .

- Sulfonamide vs. Sulfonyl : N-[4-(2-Chloroethoxy)phenyl]methanesulfonamide contains a sulfonamide (-SO₂NH-) group, enabling hydrogen bonding and enhanced solubility in polar solvents compared to the sulfonyl (-SO₂-) analog .

Substituent Reactivity

- Chloroethoxy vs. However, bromine’s higher leaving-group ability accelerates alkylation reactions compared to chlorine .

- Di-Substituted Chloro Derivatives: 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene contains two reactive chloro groups, enabling sequential substitutions for polymer crosslinking or dendrimer synthesis, unlike the mono-substituted parent compound .

Research Findings and Trends

- Synthesis Efficiency: The bromoethyl analog (C₉H₁₁BrO₂S) is synthesized via bromination of 4-methanesulfonylphenethyl alcohol, achieving 95% purity, as noted in analytical reports .

- Emerging Applications : Dual-functional compounds like 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene are being explored in polymer chemistry for self-healing materials .

Preparation Methods

Synthesis of 1-Bromo-4-(methylsulfonyl)benzene

- Method: Palladium-catalyzed coupling reactions starting from 1-bromo-4-(methylsulfonyl)benzene with various nucleophiles.

- Catalysts: Pd2(dba)3 (tris-(dibenzylideneacetone)dipalladium(0)) combined with phosphine ligands such as BINAP or Xantphos.

- Bases: Sodium tert-butoxide or potassium phosphate.

- Solvents: Toluene or 1-methyl-pyrrolidin-2-one (NMP).

- Conditions: Inert atmosphere (nitrogen or argon), temperatures ranging from 100°C to reflux (~110°C), reaction times from 4 to 20 hours.

- Yields: Variable, typically 20% to 91% depending on the exact conditions and substrates used.

Representative Data Table for Palladium-Catalyzed Coupling

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd2(dba)3 + BINAP | Sodium tert-butoxide | Toluene | 100 | 15 | 20 | Inert atmosphere, moderate yield |

| 2 | Pd(acac)2 + Xantphos | Potassium phosphate | NMP | 100 | 18 | 91 | Quantitative conversion, high yield |

| 3 | Pd2(dba)3 + Xantphos | Sodium tert-butoxide | Toluene | Reflux | 4-5 | 75 | Reflux conditions, good yield |

Pd(acac)2 = Palladium(II) acetylacetonate; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; Xantphos = 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.

Introduction of the 2-Chloroethoxy Group

The 2-chloroethoxy substituent is typically installed via nucleophilic substitution of a phenol intermediate with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or 2-chloroethyl bromide).

Typical Alkylation Procedure

- Starting Material: 4-methanesulfonylphenol or its derivatives.

- Alkylating Agent: 2-chloroethyl chloride or 2-chloroethyl bromide.

- Base: Potassium carbonate or sodium hydride to deprotonate the phenol.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- Conditions: Room temperature to reflux, reaction times from several hours to overnight.

- Work-up: Extraction with organic solvents, washing, drying, and purification by chromatography.

Reaction Mechanism

The phenolate ion generated by base deprotonation attacks the electrophilic carbon of the 2-chloroethyl halide, displacing the halide ion and forming the ether linkage.

Integrated Synthetic Route Example

A plausible synthetic sequence combining the above steps is:

- Synthesis of 4-methanesulfonylphenol: Starting from 4-bromophenyl methyl sulfone, palladium-catalyzed coupling with phenol under basic conditions.

- Alkylation of 4-methanesulfonylphenol: Reaction with 2-chloroethyl chloride in the presence of a base to yield 1-(2-chloroethoxy)-4-methanesulfonylbenzene.

Research Findings and Notes

- The palladium-catalyzed coupling reactions are highly sensitive to catalyst and ligand choice, with Xantphos and Pd(acac)2 providing superior yields and selectivity.

- Sodium tert-butoxide is a preferred base for these coupling reactions due to its strong basicity and solubility in organic solvents.

- The alkylation step requires careful control of stoichiometry and temperature to minimize side reactions such as elimination or over-alkylation.

- Inert atmosphere conditions (nitrogen or argon) are critical during palladium-catalyzed steps to prevent catalyst deactivation.

- Purification typically involves silica gel chromatography using mixtures of ethyl acetate and cyclohexane or methanol and dichloromethane gradients.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Palladium-catalyzed coupling | Pd(acac)2 + Xantphos, K3PO4, NMP, 100°C, 18 h | 91 | High yield, inert atmosphere required |

| Phenol alkylation | 2-Chloroethyl chloride, K2CO3, DMF, rt to reflux | 70-85* | Typical ether formation, moderate to high yield |

| Purification | Silica gel chromatography, solvent gradient | — | Essential for product purity |

*Yield range inferred from typical alkylation reactions of phenols with chloroethyl halides in literature.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(2-Chloroethoxy)-4-methanesulfonylbenzene, and how are intermediates validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a methanesulfonyl-substituted benzene derivative with 2-chloroethanol. Key intermediates, such as N-[4-(2-chloroethoxy)phenyl]methanesulfonamide (CAS 115256-17-2), are often isolated and validated using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity and purity . Derivatives with similar chloroethoxy groups (e.g., 4-(2-chloroethoxy)-3-chloroethoxybenzaldehyde) require careful optimization of reaction time and temperature to minimize byproducts like ether cleavage or oxidation .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : -NMR is critical for confirming the chloroethoxy group (δ ~3.7–4.3 ppm for OCHCHCl) and methanesulfonyl moiety (singlet at δ ~3.0 ppm for SOCH). -NMR identifies aromatic carbons adjacent to electron-withdrawing groups (δ ~125–140 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., CHClOS requires m/z 234.01) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from chloroethoxy groups.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis).

- Storage : Store in airtight containers at 4°C to prevent hydrolysis of the chloroethoxy moiety .

Advanced Research Questions

Q. How does the chloroethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The chloroethoxy group acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For example, palladium-catalyzed coupling with aryl boronic acids requires optimization of catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) to maintain the integrity of the methanesulfonyl group. Competing elimination reactions (e.g., dehydrohalogenation) are minimized by using polar aprotic solvents like DMF at 80–100°C .

Q. What are the challenges in purifying this compound, and how are they addressed?

- Methodological Answer :

- Byproduct Formation : Chloroethoxy intermediates may form dimers via ether linkages. Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) separates monomers from oligomers.

- Hydrolysis Sensitivity : Use anhydrous NaSO during workup to prevent trace water from cleaving the chloroethoxy group .

Q. How do structural modifications (e.g., sulfonyl or chloroethoxy substitution) affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that replacing the methanesulfonyl group with carboxamide (e.g., in triasulfuron analogs) reduces herbicidal activity but enhances solubility for biochemical probing. Similarly, substituting the chloroethoxy group with hydroxyethoxy improves metabolic stability in vitro .

Q. What analytical methods are used to study the compound’s stability under various conditions?

- Methodological Answer :

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors degradation products under acidic (pH 3) or alkaline (pH 9) conditions.

- Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition typically observed >200°C .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to sulfonamide-sensitive targets like carbonic anhydrase. Parameters include:

- Ligand Preparation : Optimize 3D structure using density functional theory (DFT) at the B3LYP/6-31G* level.

- Binding Affinity : The methanesulfonyl group shows strong hydrogen bonding with active-site zinc ions, while the chloroethoxy group contributes to hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.